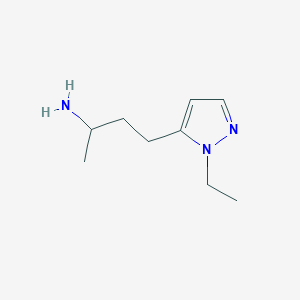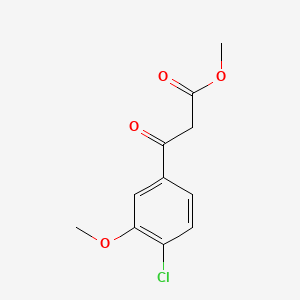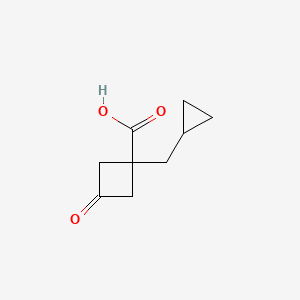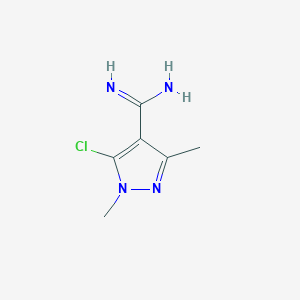![molecular formula C16H23NO4 B13525574 3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid](/img/structure/B13525574.png)
3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid is a synthetic organic compound with the molecular formula C16H23NO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Métodos De Preparación
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of 3,4-dimethylphenylpropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia or an amine to form the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and bases like sodium hydroxide . Major products formed from these reactions include various substituted amines, alcohols, and carboxylic acids .
Aplicaciones Científicas De Investigación
3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid involves its ability to act as a nucleophile or electrophile in chemical reactions. The tert-butoxycarbonyl group provides steric protection, allowing selective reactions at specific sites on the molecule . Molecular targets and pathways involved include interactions with enzymes and receptors, leading to changes in biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar compounds to 3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid include:
N-(tert-butoxycarbonyl)-3-(4-methoxyphenyl)-beta-alanine: This compound has a similar structure but with a methoxy group instead of dimethyl groups.
N-(tert-butoxycarbonyl)-3-(4-hydroxyphenyl)-beta-alanine: This compound features a hydroxy group, providing different reactivity and applications.
N-(tert-butoxycarbonyl)-3-(4-chlorophenyl)-beta-alanine:
The uniqueness of 3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in synthesis and research .
Propiedades
Fórmula molecular |
C16H23NO4 |
|---|---|
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
3-(3,4-dimethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-10-6-7-12(8-11(10)2)13(9-14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19) |
Clave InChI |
JWJRNCNWPYGMML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


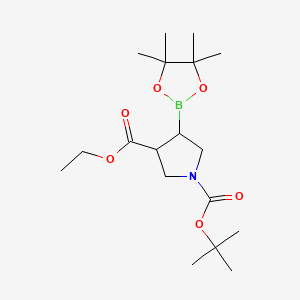
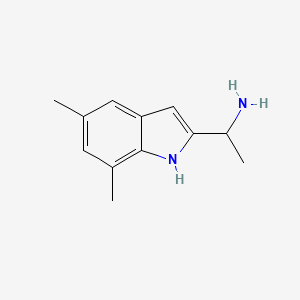
![1-[(3,5-Dimethylphenyl)methyl]piperazine](/img/structure/B13525498.png)
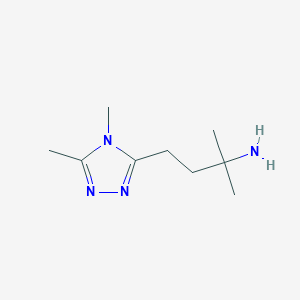
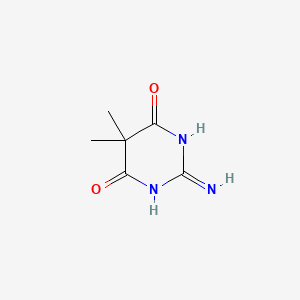
![6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)
![1-[(2-Bromo-6-nitrophenyl)methyl]piperazine](/img/structure/B13525523.png)

